6-Methyluridin

Übersicht

Beschreibung

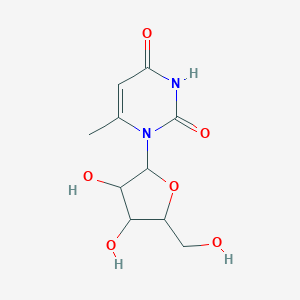

6-Methyluridine is a modified nucleoside derived from uridine, where a methyl group is attached to the sixth carbon of the uracil base. This modification alters the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology.

Wissenschaftliche Forschungsanwendungen

6-Methyluridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its role in RNA modifications and its impact on gene expression.

Medicine: 6-Methyluridine derivatives are explored for their potential antiviral and antitumor activities.

Industry: It is used in the development of new biocides and antiseptics.

Wirkmechanismus

Target of Action

6-Methyluridine, also known as Uridine, 6-methyl-, is a uridine analogue Uridine, the compound it is derived from, plays a pivotal role in various biological processes . It is involved in nucleic acid synthesis and is critical to glycogen synthesis through the formation of uridine diphosphate glucose .

Mode of Action

It is known that uridine and its analogs can regulate protein modification and affect its function . This is achieved through the promotion of the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation .

Biochemical Pathways

6-Methyluridine, as a uridine analogue, is likely involved in similar biochemical pathways as uridine. Uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), and it promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Pharmacokinetics

This includes the absorption of the drug from its site of administration, its distribution throughout the body, its metabolism or conjugation, and its excretion from the body .

Result of Action

Uridine, the compound it is derived from, has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .

Biochemische Analyse

Biochemical Properties

6-Methyluridine, being an analogue of uridine, shares many of its biochemical properties . Uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It enters cells through nucleoside transporter .

Cellular Effects

6-Methyluridine, like uridine, has potential antiepileptic effects . Its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

Molecular Mechanism

It is known that uridine, to which 6-Methyluridine is an analogue, is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

Temporal Effects in Laboratory Settings

It is known that uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyluridine typically involves the N-glycosylation of silylated 6-methyluracil with 1’,2’,3’,5’-tetra-O-acetylribose using trimethylsilyl trifluoromethanesulfonate as a catalyst

Industrial Production Methods: Industrial production of 6-Methyluridine follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyluridine undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the nitrogen or oxygen atoms under basic conditions.

Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, although these reactions are less common.

Substitution: Substitution reactions, particularly at the methyl group, are possible under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Various oxidizing agents can be used to modify the uracil base.

Major Products:

6-ω-Alkenyluridines: These are key intermediates in the synthesis of antiviral and antitumor cyclonucleosides.

Vergleich Mit ähnlichen Verbindungen

5-Methyluridine: Another methylated uridine derivative, but with the methyl group at the fifth position.

6-Azauridine: A compound with a nitrogen atom replacing the carbon at the sixth position of uridine.

Comparison:

Uniqueness: 6-Methyluridine is unique due to its specific methylation pattern, which can lead to distinct biological activities compared to other methylated uridines.

Biological Activity: While 5-Methyluridine is known for its role in tRNA and rRNA modifications, 6-Methyluridine’s unique structure makes it a valuable tool for studying RNA dynamics and developing therapeutic agents.

Biologische Aktivität

6-Methyluridine (6-mU) is a nucleoside analog of uridine, which has garnered attention due to its potential therapeutic applications and biological activities. This article reviews the biological activity of 6-methyluridine, focusing on its effects on cellular processes, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

6-Methyluridine is characterized by the addition of a methyl group at the sixth position of the uridine base. This modification can influence its biochemical properties, including solubility and binding affinity to various biological targets.

1. Antimicrobial Properties

Research indicates that 6-methyluridine exhibits significant antimicrobial activity. A study highlighted that derivatives with a substituent at the C6 position, such as 6-methyluridine, showed effectiveness against drug-resistant strains of Gram-positive bacteria and filamentous fungi . This suggests that 6-methyluridine could be a promising candidate for developing new antimicrobial agents.

2. Effects on Cell Proliferation

In vitro studies have demonstrated that 6-methyluridine can stimulate the proliferation of lung epithelial cells. The maximum tolerated dose (MTD) for 6-methyluridine was found to be 0.24 mM, indicating its potential as a regenerative agent in lung tissues . The compound's ability to enhance cell proliferation makes it a candidate for further studies in regenerative medicine.

| Compound | MTD (mM) | Proliferation Index (%) |

|---|---|---|

| 6-Methyluridine | 0.24 | Not specified |

| 3-Methyl-6-cyclopropyluracil | Higher | 75 |

| 1-Butyl-6-methyluracil | Higher | 25 |

The biological activity of 6-methyluridine is partly attributed to its role as a substrate for methyltransferases. For instance, in yeast (Saccharomyces cerevisiae), the Trm9 methyltransferase catalyzes the esterification of modified uridine nucleotides, which plays a crucial role in tRNA function and cellular stress response . The disruption of genes involved in this methylation process can lead to increased sensitivity to translational inhibitors, highlighting the importance of methylated nucleotides in cellular resilience.

Case Studies

A notable case study involved the investigation of the effects of various uridine derivatives on lung cell regeneration. The study compared different compounds, including 6-methyluridine, and assessed their proliferative capabilities and toxicity levels. Results indicated that while 6-methyluridine showed some regenerative potential, other derivatives like 3-methyl-6-cyclopropyluracil exhibited significantly higher proliferation rates and tolerability .

Eigenschaften

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGZYGMLGVQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937277 | |

| Record name | 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16710-13-7 | |

| Record name | 6-Methyluridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.